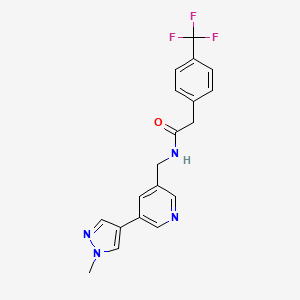

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a trifluoromethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Introduction of the Trifluoromethylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the acetamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often use bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Aplicaciones Científicas De Investigación

- Anticancer Activity : Research indicates that compounds similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to modulate cytokine production and reduce oxidative stress in inflammatory models .

- Enzyme Inhibition : The compound's interaction with enzymes makes it a candidate for the development of enzyme inhibitors. For instance, its binding affinity to specific receptors can inhibit their activity, leading to modulation of various cellular pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound using a mouse model of acute inflammation. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased edema compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases .

Research Findings

Recent research has highlighted the following findings regarding the applications of this compound:

- Mechanism of Action : The compound interacts with multiple molecular targets, including kinases and transcription factors associated with cancer progression .

- Synergistic Effects : Studies suggest that combining this compound with existing therapies may enhance therapeutic outcomes in resistant cancer types .

Mecanismo De Acción

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-methylphenyl)acetamide: Substitutes the trifluoromethyl group with a methyl group.

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyrazole ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H19F3N4

- Molecular Weight : 364.36 g/mol

- Key Functional Groups :

- Pyrazole ring

- Pyridine ring

- Trifluoromethyl group

- Acetamide moiety

This unique combination of functional groups may contribute to its biological activity, particularly in modulating enzyme activity and cellular signaling pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes that are crucial in cancer cell proliferation and survival. For instance, it has been shown to inhibit p21-activated kinases (PAKs), which are important regulators of cell motility and proliferation .

- Cell Signaling Modulation : By interacting with specific receptors or enzymes, the compound can influence signaling pathways associated with cancer progression and inflammation.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.50 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Inhibition of cell proliferation |

| HepG2 (Liver) | 17.82 | Cell cycle arrest |

| NCI-H460 (Lung) | 42.30 | Modulation of signaling pathways |

These results highlight the compound's potential efficacy against diverse cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study on Cancer Cell Lines

In a study conducted by Wei et al., the compound was evaluated for its effects on A549 lung cancer cells. The results indicated significant inhibition of cell growth with an IC50 value of 26 µM, suggesting strong anticancer potential . Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Mechanistic Insights

Another study explored the interaction between this compound and PAKs in thyroid cancer cells. The compound inhibited PAK phosphorylation, which correlated with reduced cell migration and proliferation, indicating its role as a potential therapeutic agent in metastatic cancers .

Propiedades

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-26-12-16(11-25-26)15-6-14(8-23-10-15)9-24-18(27)7-13-2-4-17(5-3-13)19(20,21)22/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIFYIAZDNICIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.